molecular formula C5H13N2O+ B1259066 N-acetyldiamine cation

N-acetyldiamine cation

Cat. No. B1259066
M. Wt: 117.17 g/mol
InChI Key: YFZBPSXRYCOKCW-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

N-monoacetylalkane-alpha,omega-diamine(1+) is an organic cation obtained by protonation of the free amino group of any N-monoacetylalkane-alpha,omega-diamine;  major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a N-monoacetylalkane-alpha,omega-diamine.

Scientific Research Applications

1. Agricultural Biochemistry

The N-acetyldiamine cation has been explored in the context of agricultural biochemistry. For instance, research on N-acetylation as a modification of glyphosate revealed its potential use in transgenic crops. An enzyme showing weak activity for N-acetylation of glyphosate was identified in Bacillus licheniformis strains, which after modifications, could confer tolerance to glyphosate in transgenic tobacco and maize (Siehl et al., 2005).

2. Photoionization Studies

N-acetyldiamine cations have also been studied in the field of photoionization. An investigation into the photoionization mechanism of N,N,N′,N′-tetramethyl-p-phenylenediamine in acetonitrile utilized the fluorescence lifetime measurement and laser photolyses, contributing to our understanding of the photophysical behaviors of these compounds (Nakamura et al., 1984).

3. Environmental and Food Safety

The N-acetyldiamine cation is relevant in the development of probes for environmental and food safety. A study demonstrated the use of nitrogen-doped carbon dots as ratiometric fluorescent probes, which involved N-acetylated compounds, for detecting organophosphorus pesticides in tap water and food samples (Huang et al., 2019).

4. Biological Molecular Recognition

In molecular biology, the N-acetyldiamine cation is integral to understanding cation-pi interactions, which are crucial for molecular recognition in biological receptors. These interactions are significant in constructing novel binding sites for cationic ligands such as acetylcholine (Mecozzi et al., 1996).

5. Neurochemistry

N-acetyldiamine cations play a role in neurochemistry as well. For example, research into a simplified radiochemical assay for choline acetyltransferase, an enzyme of interest in neurochemistry, highlights the significance of acetyl moieties derived from cationic substrates (Schrier & Snuster, 1967).

properties

Product Name

N-acetyldiamine cation

Molecular Formula

C5H13N2O+

Molecular Weight

117.17 g/mol

IUPAC Name

3-acetamidopropylazanium

InChI

InChI=1S/C5H12N2O/c1-5(8)7-4-2-3-6/h2-4,6H2,1H3,(H,7,8)/p+1

InChI Key

YFZBPSXRYCOKCW-UHFFFAOYSA-O

Canonical SMILES

CC(=O)NCCC[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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